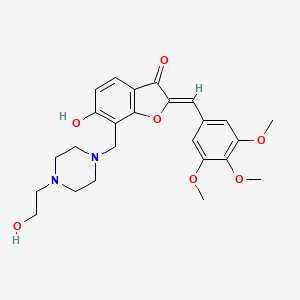

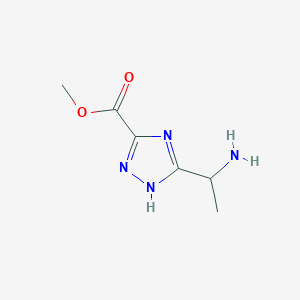

![molecular formula C11H17N3O2 B2491223 3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198020-82-3](/img/structure/B2491223.png)

3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the target molecule, often involves the utilization of 1,3-dipolar cycloaddition reactions, a cornerstone methodology in the construction of triazole rings. A notable example includes the synthesis of 1-(2,3-dihydroxylpropyl)-4-aryl-1,2,3-triazoles through a 1,3-dipolar cycloaddition of azides and terminal alkynes under ultrasound irradiation, showcasing a method that could be analogous to synthesizing the compound (Zhou, 2010).

Molecular Structure Analysis

Triazole derivatives exhibit significant π-electron delocalization within the triazole ring, influencing the molecular conformation and electronic properties. The molecular structure of triazole compounds, including those similar to our target molecule, demonstrates a range of interactions in the solid state, such as N–H···N hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Boechat et al., 2010).

Chemical Reactions and Properties

Triazole compounds are known for their versatility in chemical reactions, serving as pivotal intermediates in the synthesis of a wide array of functional molecules. Their reactivity is often characterized by substitution reactions at the triazole ring, enabling the introduction of various functional groups that significantly alter the chemical and physical properties of the molecules (Misra & Ila, 2010).

Physical Properties Analysis

The crystalline structure and physical properties of triazole derivatives are influenced by their molecular geometry and intermolecular forces. X-ray diffraction studies reveal that triazole compounds can exhibit diverse crystal packing motifs, governed by hydrogen bonding and van der Waals interactions, which are crucial for understanding their solubility, stability, and reactivity (Pokhodylo et al., 2020).

Applications De Recherche Scientifique

Structural and Molecular Analysis

Triazole derivatives, including structures similar to 3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, have been the subject of extensive research due to their unique chemical properties. Studies such as those conducted by Boechat et al. (2010) and Ahmed et al. (2016) have focused on the crystal and molecular structures of triazole derivatives. These investigations reveal insights into the delocalization of π-electron density within the triazole ring and the formation of supramolecular chains mediated by hydrogen bonding and other interactions, indicating potential applications in the design of new materials and pharmaceuticals Boechat et al., 2010; Ahmed et al., 2016.

Synthesis and Reactivity

Research into the synthesis and reactivity of triazole derivatives has shown these compounds can be synthesized through various methods, offering a broad range of applications. For example, studies on oxidative cyclization-alkoxycarbonylation and intramolecular cyclization highlight innovative approaches to generate complex heterocyclic structures from simpler precursors. These methods provide pathways for the development of new drugs and materials with tailored properties Bacchi et al., 2005; MuraiAkio et al., 1977.

Biological and Industrial Importance

The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using environmentally friendly protocols represents a significant advancement in green chemistry, showcasing the potential of triazole derivatives in biological and industrial applications. Such methodologies emphasize high atom economy, low environmental impact, and recyclability, marking these compounds as valuable for various applications, including pharmaceuticals and sustainable chemical processes Singh et al., 2013.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-cyclopropyl-4-methyl-2-(oxolan-2-ylmethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-13-10(8-4-5-8)12-14(11(13)15)7-9-3-2-6-16-9/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXDQOMRACKUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2CCCO2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)

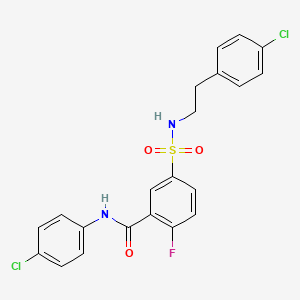

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)

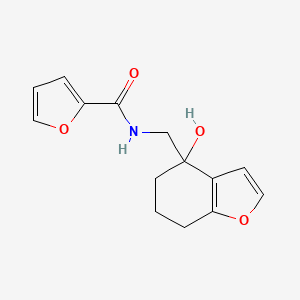

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)